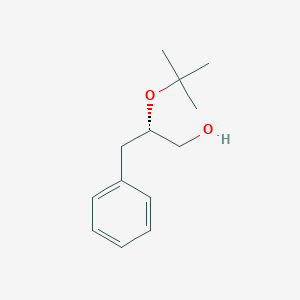
2,3-Difluoro-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-nitrobenzenesulfonamide typically involves the nitration of 2,3-difluorobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Hydrogen peroxide, peracids.
Major Products Formed
Reduction: 2,3-Difluoro-5-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3-Difluoro-5-nitrobenzenesulfone.
Applications De Recherche Scientifique
2,3-Difluoro-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antibacterial agent due to its structural similarity to sulfonamide antibiotics.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-5-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzenesulfonamide: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.
3,5-Difluorobenzenesulfonamide: Has a different substitution pattern, which can lead to different chemical and biological properties.
Uniqueness
2,3-Difluoro-5-nitrobenzenesulfonamide is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H4F2N2O4S |
|---|---|
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
2,3-difluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H,(H2,9,13,14) |
Clé InChI |
QWLZIPSLUCFSAP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)




